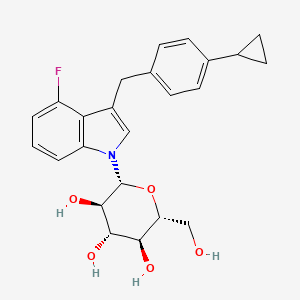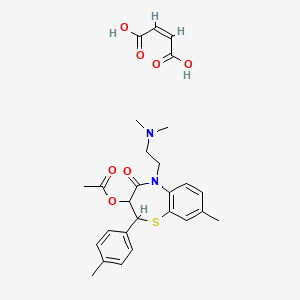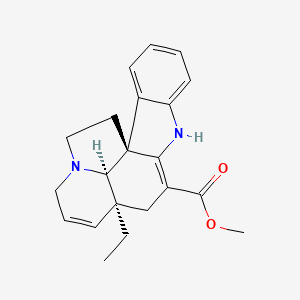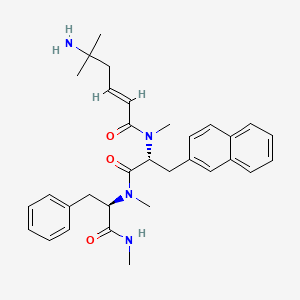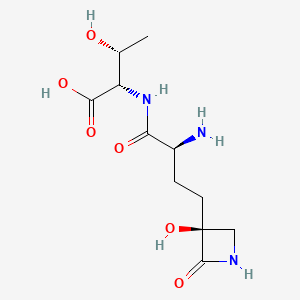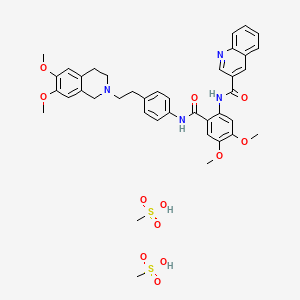
Tariquidar dimesylate
説明
科学的研究の応用
1. P-glycoprotein Inhibition and Drug Delivery to the Brain Tariquidar is a potent inhibitor of P-glycoprotein (P-gp), a protein that actively transports various compounds out of cells. This characteristic of tariquidar has been explored in the context of enhancing the delivery of drugs across the blood-brain barrier. For example, a study by Wagner et al. (2009) showed that tariquidar administration in humans significantly increased the penetration of a P-gp substrate, (R)-11C-verapamil, across the blood-brain barrier, suggesting its potential to enhance central nervous system drug delivery (Wagner et al., 2009).
2. Interaction with Other Transport Proteins Tariquidar's interaction with other transport proteins has been studied, revealing its complex role as both an inhibitor and substrate. Kannan et al. (2011) found that tariquidar, initially developed as a specific inhibitor of ABCB1 (P-gp), also acts as a substrate of breast cancer resistance protein (BCRP, ABCG2) and inhibits it at higher concentrations. This highlights the concentration-dependent specificity of tariquidar (Kannan et al., 2011).
3. Role in Overcoming Chemotherapy Resistance Studies have investigated tariquidar's potential in overcoming chemotherapy resistance. For instance, Pusztai et al. (2005) examined tariquidar's ability to enhance the efficacy of chemotherapy in patients with chemotherapy-resistant breast cancer, demonstrating its role in potential cancer treatment strategies (Pusztai et al., 2005).
4. Understanding Structure-Activity Relationships Research into the structure-activity relationships (SAR) of tariquidar and its analogs provides insights into designing effective multidrug resistance (MDR) modulators. Pajeva and Wiese (2009) summarized the SAR studies of tariquidar-like compounds, contributing to the development of new inhibitors for MDR transporters in resistant cancer cells (Pajeva & Wiese, 2009).
5. Exploration of Mechanism of Action Understanding tariquidar's mechanism of action is essential for its application in scientific research. Loo and Clarke (2015) explored how tariquidar interacts with P-gp, suggesting that it binds to a site within the transmembrane segments, influencing the drug-binding pocket and stabilizing the first transmembrane domain. This research aids in comprehending how tariquidar effectively inhibits P-gp (Loo & Clarke, 2015).
6. Potential in Overcoming Bacterial Multidrug Resistance Tariquidar's efficacy in overcoming bacterial multidrug resistance has been examined, suggesting its potential use in infectious diseases. Leitner et al. (2011) investigated tariquidar's inhibitory effect against bacterial efflux pumps, demonstrating its ability to enhance the efficacy of antibiotics like ciprofloxacin in resistant bacterial strains (Leitner et al., 2011).
7. PET Imaging Studies Tariquidar has been used in positron emission tomography (PET) imaging studies to assess P-gp function at the blood-brain barrier. Bauer et al. (2012) conducted a PET microdosing study with tariquidar to assess its brain distribution in healthy volunteers, providing valuable data for understanding P-gp function in vivo (Bauer et al., 2012).
特性
IUPAC Name |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38N4O6.2CH4O3S/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;2*1-5(2,3)4/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCFBFPCZHHRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tariquidar dimesylate | |
CAS RN |
625375-84-0 | |
| Record name | Tariquidar dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625375840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARIQUIDAR DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2JL9545E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)
![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)
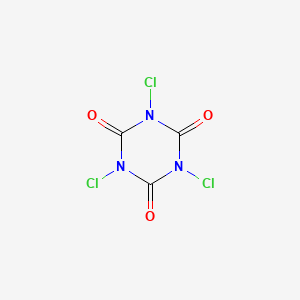
![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B1681852.png)
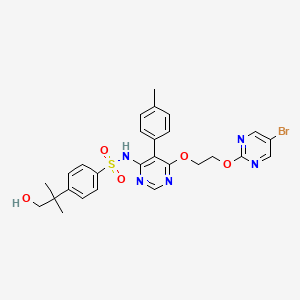
![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)
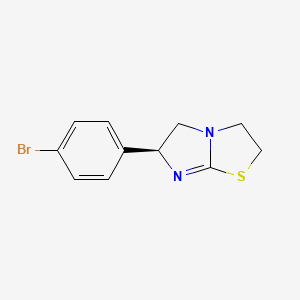
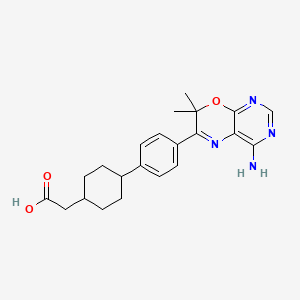
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)
